

Technical Guide: 2-Bromobenzo[d]thiazole-6-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobenzo[d]thiazole-6-carbonitrile

Cat. No.: B1293148

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of **2-Bromobenzo[d]thiazole-6-carbonitrile**, a heterocyclic building block with significant potential in medicinal chemistry and materials science.

Molecular and Physical Data

2-Bromobenzo[d]thiazole-6-carbonitrile is a substituted benzothiazole derivative. Its key quantitative data are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ BrN ₂ S	[1]
Molecular Weight	239.09 g/mol	[2]
Monoisotopic Mass	237.92003 Da	[1]
CAS Number	864265-77-0	[2]
Boiling Point	381.675°C at 760 mmHg	[2]
Storage Conditions	2-8°C, under inert gas	[2]

Chemical Structure and Representations

The structure of **2-Bromobenzo[d]thiazole-6-carbonitrile** consists of a benzothiazole core with a bromine atom at the 2-position and a nitrile group at the 6-position.

- SMILES: C1=CC2=C(C=C1C#N)SC(=N2)Br[1]
- InChI: InChI=1S/C8H3BrN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H[1]
- InChIKey: KFWDPZBAVFCLDB-UHFFFAOYSA-N[1]

Role in Research and Development

Benzothiazole derivatives are a significant class of compounds in drug discovery and medicinal chemistry, exhibiting a wide range of biological activities.[3][4] The presence of bromo and cyano functional groups on the **2-Bromobenzo[d]thiazole-6-carbonitrile** scaffold makes it a versatile intermediate for the synthesis of more complex molecules.[2]

Derivatives of benzothiazole have been investigated for various therapeutic applications, including:

- Anticancer agents[3]
- Antimicrobial and antifungal agents[5]
- Neuroprotective agents[5]
- Antiviral activity[6]

The nitrile group can be a key interaction point or can be further chemically modified, while the bromine atom allows for cross-coupling reactions to introduce diverse substituents.[6]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Bromobenzo[d]thiazole-6-carbonitrile** was not found in the search results, a general understanding can be derived from the synthesis of related benzothiazole compounds. The synthesis of substituted benzothiazoles often involves the cyclization of appropriately substituted anilines.

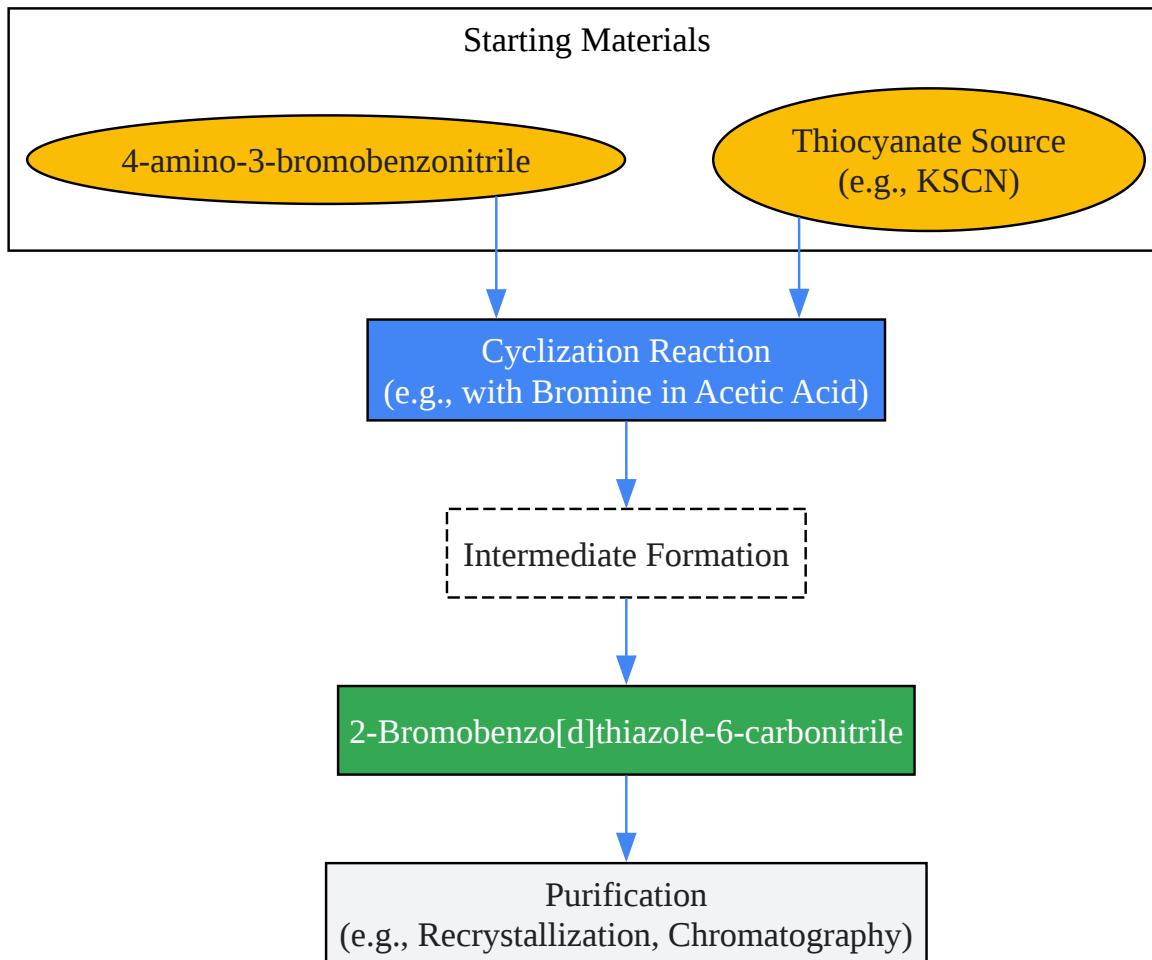
General Synthetic Strategy for Substituted Benzothiazoles (Illustrative):

A common method for forming the benzothiazole ring is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine. For example, the synthesis of 2-amino-6-bromobenzothiazole proceeds by reacting 4-bromoaniline with potassium thiocyanate and bromine in acetic acid.^[7] A similar strategy, starting with an aniline containing a cyano group at the para-position, could potentially be adapted.

Another relevant synthetic approach is the Palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from N-Arylcyanothioformamides to produce 2-cyanobenzothiazoles.^[8]

Logical Workflow for a Potential Synthesis:

Below is a conceptual workflow for a possible synthesis of **2-Bromobenzo[d]thiazole-6-carbonitrile**.



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Conceptual synthetic workflow.

Potential Signaling Pathway Interactions

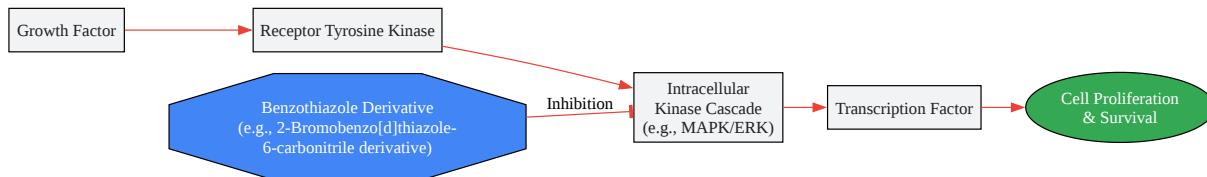
The benzothiazole scaffold is a known pharmacophore that can interact with various biological targets.^{[4][6]} For instance, certain benzothiazole derivatives act as inhibitors of enzymes crucial for disease progression, such as DNA gyrase in bacteria or various kinases in cancer pathways.^{[4][6]}

The specific biological targets of **2-Bromobenzo[d]thiazole-6-carbonitrile** are not detailed in the provided search results. However, based on the activities of structurally similar compounds,

it could be hypothesized to interact with pathways involved in cell proliferation, microbial replication, or neuroinflammation.

Hypothetical Target Interaction Pathway:

The following diagram illustrates a generalized pathway where a benzothiazole-based inhibitor might act, for example, in a cancer-related signaling cascade.



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Generalized kinase inhibition pathway.

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- To cite this document: BenchChem. [Technical Guide: 2-Bromobenzo[d]thiazole-6-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293148#2-bromobenzo-d-thiazole-6-carbonitrile-molecular-weight>]

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